3-N,3-N,7-N,7-N-tetraethyl-2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxamide
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Overview
Description
3-N,3-N,7-N,7-N-tetraethyl-2,6-dimethylfuro2,3-fbenzofuran-3,7-dicarboxamide is a complex organic compound with a unique structure that combines elements of furan and benzofuran
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-N,3-N,7-N,7-N-tetraethyl-2,6-dimethylfuro2,3-fbenzofuran-3,7-dicarboxamide typically involves multiple steps. The initial step often includes the formation of the furan ring, followed by the introduction of the benzofuran moiety. The final steps involve the addition of the tetraethyl and dimethyl groups, as well as the formation of the dicarboxamide functional groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of 3-N,3-N,7-N,7-N-tetraethyl-2,6-dimethylfuro2,3-fbenzofuran-3,7-dicarboxamide may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is essential to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
3-N,3-N,7-N,7-N-tetraethyl-2,6-dimethylfuro2,3-fbenzofuran-3,7-dicarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at various positions on the furan and benzofuran rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions, such as solvent choice, temperature, and pH, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the compound.
Scientific Research Applications
3-N,3-N,7-N,7-N-tetraethyl-2,6-dimethylfuro2,3-fbenzofuran-3,7-dicarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-N,3-N,7-N,7-N-tetraethyl-2,6-dimethylfuro2,3-fbenzofuran-3,7-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 3-N,3-N,7-N,7-N-tetramethyl-2,6-dimethylfuro2,3-fbenzofuran-3,7-dicarboxamide
- 3-N,3-N,7-N,7-N-tetraethyl-2,6-dimethylfuro2,3-fbenzofuran-3,7-dicarboxylate
Uniqueness
3-N,3-N,7-N,7-N-tetraethyl-2,6-dimethylfuro2,3-fbenzofuran-3,7-dicarboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, leading to distinct biological and chemical properties.
Properties
IUPAC Name |
3-N,3-N,7-N,7-N-tetraethyl-2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4/c1-7-23(8-2)21(25)19-13(5)27-17-12-16-18(11-15(17)19)28-14(6)20(16)22(26)24(9-3)10-4/h11-12H,7-10H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDOYSDBXFNGEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(OC2=CC3=C(C=C21)OC(=C3C(=O)N(CC)CC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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